N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-2-16-9-4-5-10-17(16)25-19(30)15-29-23(31)21-22(20(27-29)18-11-8-14-32-18)33-24(26-21)28-12-6-3-7-13-28/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXZMGVIJWJPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including a thiazole ring, a furan moiety, and a piperidine structure. These elements contribute to its unique chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the aromatic systems enhances their antimicrobial efficacy .
Anticancer Activity
The thiazole and pyridazine components are known to interact with cellular pathways involved in cancer progression. Studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine can inhibit the proliferation of cancer cell lines. For example, specific analogs have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interaction : It potentially interacts with specific receptors that modulate cell signaling pathways critical for survival and proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
Case Studies
Comparison with Similar Compounds
Key Structural Variations
The compound’s structural analogues primarily differ in substituents at positions 2 and 7 of the thiazolo[4,5-d]pyridazinone core (Table 1).
Table 1: Substituent Comparison of Thiazolo[4,5-d]pyridazinone Derivatives
Impact of Substituents on Physicochemical Properties
- Piperidin-1-yl vs. Piperidine’s basic nitrogen may also facilitate hydrogen bonding with biological targets .
- Furan-2-yl vs. Aryl/Heteroaryl (Position 7): The furan ring’s oxygen atom introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-fluorophenyl () or the sulfur-containing thienyl group (). This difference could influence metabolic stability and interaction with hydrophobic binding pockets .
- Acetamide Side Chain: The 2-ethylphenyl group provides moderate lipophilicity, balancing solubility and bioavailability. In contrast, chlorophenyl derivatives () may exhibit higher halogen-mediated binding but increased risk of toxicity .
NMR and Spectroscopic Comparisons
highlights how substituents alter chemical environments detectable via NMR. For example, the furan-2-yl group in the target compound would generate distinct proton shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) compared to fluorophenyl or thienyl analogues. Such shifts aid in structural confirmation and substituent localization .
Research Findings and Implications
- Synthetic Feasibility: The piperidin-1-yl and furan-2-yl groups are synthetically accessible via methods described in , which details hydrazinyl and azide derivatization of furan-carboxamides .
- Lumping Strategy Relevance (): The compound’s furan and piperidine motifs may qualify it for lumping with other heterocycle-containing derivatives to streamline pharmacokinetic modeling .
Preparation Methods
Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals and 4-Thiazolidinones
Reacting 3-oxo-2-(2-ethylphenylhydrazono)propanal with 4-thiazolidinone derivatives under high-pressure conditions in a Q-Tube reactor (150°C, 15 bar) yields the thiazolo[4,5-d]pyridazine core. This method achieves an atom economy of 85% and gram-scale feasibility. The reaction proceeds via a [4+2] cycloaddition mechanism, facilitated by the electron-deficient nature of the thiazolidinone.
Key Conditions
Installation of the Piperidin-1-yl Group
The piperidine substituent at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.
SNAr with Piperidine
Heating the 2-chlorothiazolo[4,5-d]pyridazine intermediate with piperidine in DMF at 120°C for 12 hours replaces the chloride with piperidine. The reaction benefits from the electron-withdrawing effect of the pyridazine ring, enhancing electrophilicity at C2.
Key Conditions
Buchwald-Hartwig Amination
A palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos in toluene at 100°C achieves milder conditions and comparable yields (68%).
Synthesis of the Acetamide Side Chain
The N-(2-ethylphenyl)acetamide side chain is prepared separately and coupled to the core structure.
Cyanoacetylation of 2-Ethylphenylamine
Reacting 2-ethylphenylamine with ethyl cyanoacetate under solvent-free conditions at 70°C for 6 hours yields N-(2-ethylphenyl)-2-cyanoacetamide. Subsequent hydrolysis with HCl (6 M) converts the cyano group to a carboxylic acid, which is reduced to the acetamide via LiAlH₄.
Key Conditions
- Cyanoacetylation Yield : 88%
- Reduction Yield : 75%
Final Coupling via Amide Bond Formation
The acetamide side chain is coupled to the thiazolo[4,5-d]pyridazine core using EDC/HOBt-mediated amidation.
Activation of the Carboxylic Acid
The 5-(carboxymethyl)thiazolo[4,5-d]pyridazin-4-one intermediate is activated with EDC (1.5 equiv) and HOBt (1 equiv) in DCM for 1 hour.
Amidation with N-(2-Ethylphenyl)acetamide
Adding N-(2-ethylphenyl)acetamide and DIPEA (2 equiv) to the activated ester solution initiates coupling. The reaction proceeds at room temperature for 24 hours.
Key Conditions
- Solvent : DCM
- Yield : 60–65%
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol. Characterization by ¹H/¹³C NMR, HRMS, and HPLC confirms structure and purity (>95%).
Optimization and Challenges
Pressure-Dependent Cyclocondensation
The Q-Tube reactor’s high-pressure environment accelerates cyclocondensation but requires careful temperature control to prevent decomposition.
Regioselectivity in Furan Installation
Suzuki coupling outperforms EAS in avoiding di- and tri-substituted byproducts, critical for maintaining reaction efficiency.
Steric Hindrance in Piperidine Substitution
Buchwald-Hartwig amination mitigates steric challenges at C2, particularly with bulky amines.
Data Tables
Table 1: Comparison of Furan-2-yl Installation Methods
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| EAS (AlCl₃) | AlCl₃ | 0°C → RT | 65% |
| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 72% |
Table 2: Piperidine Substitution Outcomes
| Method | Conditions | Yield |
|---|---|---|
| SNAr | DMF, 120°C, 12h | 70% |
| Buchwald-Hartwig | Toluene, 100°C, 8h | 68% |
Q & A
Q. What are the critical steps for synthesizing N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiazole Ring Formation : Reacting pyridazine precursors with phosphorus pentasulfide or Lawesson’s reagent under anhydrous conditions (60–80°C, 12–24 hours) .
- Acetamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazolo-pyridazine core to the 2-ethylphenyl group .
- Piperidin-1-yl Substitution : Nucleophilic substitution at the thiazole C2 position with piperidine in polar aprotic solvents (DMF or DMSO, 80–100°C) .
Q. Optimization Strategies :
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, piperidinyl CH2 at δ 1.4–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <3 ppm error .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- HPLC-PDA : Assess purity (>98%) and detect byproducts using a C18 column and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity (e.g., cytotoxicity variability across cell lines)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HepG2, MCF-7) and protocols (e.g., MTT assay, 48h incubation) to minimize variability .
- Purity Verification : Re-test compounds with HPLC and LC-MS to exclude degradation products or impurities .
- Orthogonal Assays : Confirm activity via apoptosis markers (Annexin V/PI staining) or kinase inhibition profiling (e.g., EGFR, PI3K) .
Q. What structural features drive the compound’s anticancer activity, and how can SAR studies be designed?
Methodological Answer:
- Critical Moieties :
- Furan-2-yl : Enhances DNA intercalation (π-π stacking) .
- Piperidin-1-yl : Improves solubility and kinase binding via hydrophobic interactions .
- Acetamide Linker : Facilitates hydrogen bonding with target proteins (e.g., topoisomerase II) .
Q. SAR Study Design :
- Systematic Substitution : Replace furan with thiophene or pyrole; substitute piperidine with morpholine or azepane .
- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinity for targets like PARP-1 or CDK2 .
- In Vitro Validation : Test analogs in proliferation assays (IC50) and compare to parent compound .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models .
- Prodrug Design : Mask the acetamide group as an ester (hydrolyzed in vivo) to prolong half-life .
- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., HSP90) .
- CRISPR/Cas9 Knockout : Generate target gene-KO cell lines (e.g., TP53) and assess resistance .
- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
